molecular formula C13H11ClN4 B5727145 2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5727145
M. Wt: 258.70 g/mol
InChI Key: FXDOCGYZCSFGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, also known as CDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. CDMP is a heterocyclic compound that contains both triazole and pyrimidine rings in its structure.

Scientific Research Applications

Synthesis and Structural Analysis

One of the primary applications of 2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its synthesis and structural analysis. Repich et al. (2017) focused on synthesizing N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine and examining its crystal structure, which forms inversion dimers and is packed into layers by π-stacking interactions (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Pharmaceutical and Antibacterial Activity

This compound also finds applications in pharmaceutical research, particularly in the development of new antibacterial agents. Kumar et al. (2009) synthesized new derivatives of this compound and tested them for antibacterial activity against various bacteria, finding some derivatives to be as potent as commercially available antibiotics (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009). Similarly, Prakash et al. (2004) also focused on synthesizing derivatives for antibacterial applications and found certain compounds to exhibit substantial antibacterial activity (Prakash, Bhardwaj, Kumar, Tyagi, & Aneja, 2004).

Chemotherapeutic Research

This compound is explored in chemotherapeutic applications as well. Lakomska et al. (2008) studied the antiproliferative activity of platinum(IV) complexes with this compound against various cancer cell lines, finding some complexes to exhibit significant cytotoxic activity (Łakomska, Wojtczak, Sitkowski, Kozerski, & Szłyk, 2008).

Agricultural and Herbicidal Applications

In agriculture, the compound is used in the synthesis of herbicides. Shen De-long (2006) synthesized novel derivatives and assessed their herbicidal activities, finding significant inhibition against certain weeds (Shen De-long, 2006). Furthermore, Yang et al. (2001) designed and synthesized novel triazolo[1,5-a]pyrimidine derivatives with promising herbicidal activity (Yang, Xu, & Lu, 2001).

Material Science and Organic Light-emitting Properties

This compound has also been investigated in material science, particularly in the field of organic light-emitting properties. Liu et al. (2008) reported the synthesis of a derivative that self-assembled into microfibers with blue organic light-emitting properties (Liu, Wang, Zhu, Tu, & Yang, 2008).

properties

IUPAC Name

2-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-7-9(2)18-13(15-8)16-12(17-18)10-3-5-11(14)6-4-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDOCGYZCSFGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

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